molecular formula C18H16FNO3S B2781245 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034345-92-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2781245
M. Wt: 345.39
InChI Key: WRLFHTDVUWTUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide, also known as BTF-1, is a novel compound that has been extensively studied for its potential applications in scientific research. BTF-1 is a small molecule that has been shown to have promising properties as a research tool due to its unique chemical structure and mechanism of action.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide involves the reaction of 2-fluorophenol with ethyl chloroacetate to form 2-(2-fluorophenoxy)acetate. This intermediate is then reacted with 2-mercapto benzo[b]thiophene to form 2-(benzo[b]thiophen-3-yl)acetate. The final compound is obtained by reacting 2-(benzo[b]thiophen-3-yl)acetate with 2-hydroxyethylamine in the presence of a coupling agent such as EDCI or DCC.

Starting Materials
2-fluorophenol, ethyl chloroacetate, 2-mercapto benzo[b]thiophene, 2-hydroxyethylamine, coupling agent (e.g. EDCI or DCC)

Reaction
Step 1: Reaction of 2-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(2-fluorophenoxy)acetate., Step 2: Reaction of 2-(2-fluorophenoxy)acetate with 2-mercapto benzo[b]thiophene in the presence of a base such as sodium hydride to form 2-(benzo[b]thiophen-3-yl)acetate., Step 3: Reaction of 2-(benzo[b]thiophen-3-yl)acetate with 2-hydroxyethylamine in the presence of a coupling agent such as EDCI or DCC to form N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide.

Mechanism Of Action

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide is believed to exert its effects by modulating the activity of certain receptors in the body, including the GABA receptor. It has been shown to bind to the GABA receptor with high affinity, leading to the modulation of neurotransmitter activity in the brain. Additionally, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation.

Biochemical And Physiological Effects

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects in the body. In the brain, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity. In cancer cells, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the activity of certain enzymes involved in cell growth, leading to the inhibition of cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide as a research tool is its unique chemical structure and mechanism of action, which make it a potentially valuable tool for studying the role of certain receptors in the body. Additionally, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to have promising effects in both neuroscience and cancer research. However, one of the main limitations of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research into N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the potential use of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide as a tool for studying the role of the GABA receptor in the brain. Additionally, further research is needed to fully understand the mechanisms underlying N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide's effects on cancer cells, and to determine its potential as a cancer treatment. Finally, there is potential for the development of new analogs of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide with improved solubility and other desirable properties for use in scientific research.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to have potential as a tool for studying the role of certain receptors in the brain, such as the GABA receptor. In cancer research, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the growth of certain cancer cells in vitro, making it a potential candidate for further research into cancer treatment.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-14-6-2-3-7-16(14)23-10-18(22)20-9-15(21)13-11-24-17-8-4-1-5-12(13)17/h1-8,11,15,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLFHTDVUWTUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide

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